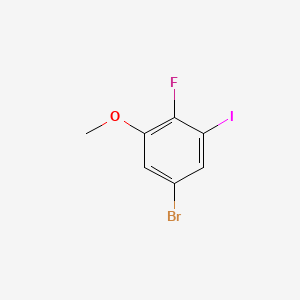

5-Bromo-2-fluoro-1-iodo-3-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoro-1-iodo-3-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFIO/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLYVSDBZDMXJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFIO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.92 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Polyhalogenated Anisole Building Blocks: A Technical Guide for Medicinal Chemistry

Executive Summary

Polyhalogenated anisoles represent a high-value class of building blocks in modern drug discovery.[1] They combine the electronic versatility of the methoxy group—acting as both a hydrogen bond acceptor and a Directed Metalation Group (DMG)—with the orthogonal reactivity of mixed halogen substituents (F, Cl, Br, I). This guide details the strategic application of these scaffolds, focusing on site-selective functionalization, metabolic stability optimization, and "halogen dance" methodologies to access novel chemical space.

Structural & Electronic Properties

The utility of polyhalogenated anisoles stems from the interplay between the electron-donating methoxy group (

The "Anisole Effect" vs. Halogen Tuning

-

Directed Ortho Metalation (DoM): The oxygen lone pair coordinates with alkyllithium species (e.g.,

-BuLi, LDA), directing deprotonation to the ortho position. -

Acidifying Effect: Halogens (especially F and Cl) significantly increase the acidity of adjacent protons via inductive effects (

), often overriding the coordination-based directing effect of the methoxy group. -

Metabolic Blocking: Strategic placement of Fluorine atoms blocks metabolic soft spots (both aromatic hydroxylation and O-demethylation), extending in vivo half-life (

).

Reactivity Hierarchy

For transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the bond dissociation energy (BDE) dictates the order of oxidative addition. This allows for orthogonal functionalization —reacting one site while preserving others for subsequent steps.

Reactivity Order:

Visualizing Reactivity & Selectivity

Diagram 1: Orthogonal Reactivity Landscape

This diagram illustrates the decision matrix for functionalizing a hypothetical polyhalogenated anisole scaffold.

Caption: Hierarchy of site-selective transformations on a polyhalogenated anisole core.

Advanced Synthesis Strategies

The "Halogen Dance" (Base-Catalyzed Halogen Migration)

In polyhalogenated systems, standard lithiation often yields unexpected products due to the "Halogen Dance" reaction. This is a thermodynamic equilibration where a halogen atom migrates to a more stable position (usually adjacent to the most acidic proton) via a series of metal-halogen exchanges.

Mechanism:

-

Deprotonation: Base removes the most acidic proton.

-

Metal-Halogen Exchange: The lithiated carbon attacks a halogen on a neighboring molecule.

-

Migration: The halogen "dances" to the position of the anion, generating a new, more stable anion.

Medicinal Chemistry Application: This reaction allows access to substitution patterns that are impossible to synthesize via direct electrophilic aromatic substitution.

Diagram 2: The Halogen Dance Mechanism

Caption: Mechanism of the Halogen Dance rearrangement permitting scaffold isomerization.

Key Building Blocks & Applications

| Building Block | CAS No.[1][2][3][4] | Key Features | Medicinal Utility |

| 2,3,4-Trifluoroanisole | 203245-16-3 | Highly electron-deficient ring. | Metabolic Stability: Blocks oxidative metabolism. Used in quinolone synthesis. |

| 4-Bromo-2,6-difluoroanisole | 104197-14-0 | Linker Scaffold: Ideal for connecting two aryl domains in bi-aryl drugs. | |

| 2-Bromo-4-chloro-1-iodo-5-methoxybenzene | N/A (Custom) | Three distinct halogens (I, Br, Cl). | Sequential Coupling: Allows 3-step orthogonal library generation. |

| 3-Bromo-5-chloro-2-fluoroanisole | Derived from 1269232-95-2 | Dense functionalization pattern. | Fragment-Based Design: High vector count for exploring binding pockets. |

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Targeting C-I in the presence of C-Br and C-Cl.

Reagents:

-

Substrate: 4-Bromo-2-chloro-1-iodo-5-methoxybenzene (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.1 equiv)

-

Catalyst:

(2-5 mol%) -

Base:

(2.0 equiv, 2M aq.) -

Solvent: DME/Water (4:1)

Procedure:

-

Degassing: Charge a reaction vial with substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed DME and aqueous

via syringe. -

Reaction: Stir at room temperature (20-25°C) for 4-12 hours. Note: Elevated temperatures (>60°C) may trigger reaction at the Bromine site.

-

Monitoring: Monitor via HPLC/TLC. The C-I bond reacts rapidly; C-Br remains intact at RT.

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate.

Self-Validation:

-

If the C-Br product is observed, lower the temperature to 0°C or switch to a less active catalyst system (e.g.,

).

Protocol B: Controlled Lithiation (Avoiding Halogen Dance)

Targeting Kinetic Deprotonation.

Reagents:

-

Substrate: 2,4-Dibromoanisole

-

Base: LDA (Lithium Diisopropylamide) (1.1 equiv)

-

Electrophile: DMF (1.2 equiv)

-

Solvent: Anhydrous THF

Procedure:

-

Cooling: Cool the substrate solution in THF to -78°C (acetone/dry ice bath).

-

Addition: Add LDA dropwise over 10 minutes, maintaining internal temperature below -70°C.

-

Aging: Stir for exactly 30 minutes at -78°C. Warning: Extending time or warming promotes halogen migration.

-

Quench: Add DMF rapidly at -78°C.

-

Warming: Remove cooling bath and allow to warm to RT.

Medicinal Chemistry Impact: Metabolic Stability

Polyhalogenated anisoles are bioisosteres for electron-rich aromatics but possess vastly different metabolic profiles.

-

CYP450 Inhibition: The electron-withdrawing nature of multiple halogens reduces the electron density of the aromatic ring, making it less susceptible to oxidation by Cytochrome P450 enzymes.

-

O-Demethylation: The rate of O-demethylation (a common clearance pathway for anisoles) is often reduced in polyhalogenated variants due to steric hindrance around the methoxy group and electronic deactivation of the ether oxygen.

Case Study Insight: In the optimization of Itraconazole analogs, replacing phenyl rings with fluorine-substituted anisole motifs improved solubility and reduced CYP3A4 inhibition, demonstrating the value of these building blocks in late-stage lead optimization [1].

Safety & Handling

-

Sensitizers: Many polyhalogenated aromatics, especially benzylic halides and anilines derived from them, are potent skin sensitizers. Handle in a fume hood.

-

Energetics: While generally stable, poly-lithiated species can be pyrophoric. Quench carefully.

-

Waste: Segregate halogenated organic waste. Do not mix with strong oxidizers.

References

-

Design and Synthesis of Tetrazole- and Pyridine-Containing Itraconazole Analogs as Potent Angiogenesis Inhibitors. Source: PubMed Central (PMC) URL:[Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Source: Chemical Reviews (ACS) URL:[Link]

-

Halogen 'dance': A Way to Extend the Boundaries of Arene Deprotolithiation. Source: Tetrahedron (via ResearchGate) URL:[Link]

-

Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. Source: PubMed Central (PMC) URL:[Link]

-

2,3,4-Trifluoroanisole (Compound Summary). Source: PubChem URL:[4][5][Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 1269233-61-5|3-Bromo-2-chloro-5-fluoroaniline hydrochloride|BLD Pharm [bldpharm.com]

- 3. ossila.com [ossila.com]

- 4. 3-Bromo-5-chloro-2-fluorobenzenamine | C6H4BrClFN | CID 51034225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3,4-Trifluoroanisole | C7H5F3O | CID 2776942 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Bromo-2-fluoro-1-iodo-3-methoxybenzene: Structural Analysis, Synthesis, and Applications in Advanced Drug Development

Executive Summary

In modern medicinal chemistry, the design of highly functionalized, sterically constrained aromatic scaffolds is paramount for the development of targeted therapeutics, such as kinase inhibitors and PROTACs. 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (CAS: 2386783-58-8) represents a masterclass in strategic halogenation[1]. By incorporating three distinct halogens (I, Br, F) and a methoxy directing group onto a single benzene ring, this molecule serves as an exceptionally versatile building block.

From an application science perspective, the true value of this scaffold lies in its orthogonal reactivity . The differential bond dissociation energies of the C-I, C-Br, and C-F bonds allow chemists to perform sequential, site-selective cross-coupling reactions without the need for cumbersome protection/deprotection steps. This whitepaper deconstructs the structural causality, provides a self-validating synthetic protocol, and outlines the downstream applications of this critical intermediate.

Core Structural & Physicochemical Properties

Understanding the physicochemical parameters of this scaffold is the first step in predicting its behavior in both synthetic workflows and biological systems. The fluorine atom effectively lowers the pKa of adjacent protons and increases lipophilicity, while the methoxy group provides a hydrogen-bond acceptor and tunable steric bulk.

| Property | Value |

| Chemical Name | 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene |

| CAS Number | 2386783-58-8[1] |

| Molecular Formula | C7H5BrFIO[2] |

| Molecular Weight | 330.92 g/mol [2] |

| Canonical SMILES | COC1=CC(Br)=CC(I)=C1F[3] |

| Alternative SMILES | COC1=C(F)C(I)=CC(Br)=C1[1] |

| LogP (Predicted) | ~3.65[3] |

Structural Causality & Reactivity Profile

The substitution pattern of 5-bromo-2-fluoro-1-iodo-3-methoxybenzene is not accidental; it is engineered for programmable functionalization.

-

Halogen Orthogonality: The oxidative addition of Palladium(0) into carbon-halogen bonds follows a strict kinetic hierarchy: C-I > C-Br >> C-F . The C-I bond at position 1 will undergo cross-coupling at room temperature or mild heating. Once the iodine is substituted, the C-Br bond at position 5 can be activated at elevated temperatures.

-

The Ortho-Fluoro Effect: The fluorine atom at position 2 sits directly between the iodine and the methoxy group. Its high electronegativity withdraws electron density via the inductive effect (

-withdrawal), which stabilizes transition states during cross-coupling and prevents unwanted side reactions (such as benzyne formation) during metalation. -

Steric Shielding: The methoxy group at position 3 provides steric shielding to the adjacent fluorine, modulating its reactivity toward nucleophilic aromatic substitution (

) until an electron-withdrawing group is installed elsewhere on the ring.

Self-Validating Synthetic Protocol

To synthesize this specific regioisomer, we must exploit the subtle differences in proton acidity and steric hindrance on the precursor ring. The following protocol details the regioselective C-3 iodination of 5-bromo-2-fluoroanisole.

Experimental Workflow: Regioselective Lithiation & Iodination

Objective: To selectively metalate the C-3 position of 5-bromo-2-fluoroanisole, avoiding the C-6 position, followed by electrophilic trapping with iodine.

Step 1: Preparation of the Bulky Base (LTMP)

-

Action: In an oven-dried Schlenk flask under argon, dissolve 2,2,6,6-Tetramethylpiperidine (TMP, 1.1 equiv) in anhydrous THF. Cool the solution to -78 °C. Add n-Butyllithium (1.1 equiv) dropwise. Stir for 30 minutes.

-

Causality: Lithium tetramethylpiperidide (LTMP) is deliberately chosen over standard bases like LDA. The massive steric bulk of the tetramethyl groups strictly prohibits metalation at the C-6 position of the starting material (which is sterically congested by the adjacent methoxy and bromo groups).

Step 2: Directed Ortho Metalation (DoM)

-

Action: Add a solution of 5-bromo-2-fluoroanisole (1.0 equiv) in THF dropwise to the LTMP solution at -78 °C. Maintain stirring for 2 hours.

-

Causality: The highly electronegative fluorine atom strongly acidifies the adjacent C-3 proton. Combined with the steric exclusion of C-6 by LTMP, the thermodynamic and kinetic pathways converge exclusively on C-3 deprotonation. The cryogenic temperature (-78 °C) is critical to prevent halogen-metal exchange at the C-Br bond.

Step 3: Electrophilic Quench

-

Action: Introduce a solution of Iodine (

, 1.2 equiv) in THF dropwise. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature. -

Causality: Iodine acts as a soft, highly polarizable electrophile, rapidly and irreversibly reacting with the localized aryl lithium intermediate to form the target C-I bond.

Step 4: Workup and Isolation

-

Action: Quench the reaction with saturated aqueous

. Extract with EtOAc, wash with brine, dry over -

Causality: The thiosulfate quench specifically reduces unreacted

to water-soluble iodide ions, preventing oxidative degradation of the product during isolation.

Caption: Regioselective C3-lithiation of 5-bromo-2-fluoroanisole driven by steric hindrance and F-acidity.

Downstream Applications: Orthogonal Cross-Coupling

Once synthesized, 5-bromo-2-fluoro-1-iodo-3-methoxybenzene acts as a blank canvas for medicinal chemists. The standard workflow leverages the differential reactivity of the halogens to build complex molecular architectures, such as biaryl systems found in FDA-approved targeted therapies.

-

Primary Functionalization (Suzuki-Miyaura): Utilizing

and a mild base ( -

Secondary Functionalization (Buchwald-Hartwig): The resulting intermediate can then be subjected to a secondary amine and a highly active catalyst system (e.g.,

with XPhos ligand) at 90 °C. At this elevated temperature, the C-Br bond undergoes oxidative addition, allowing for the installation of a solubilizing amine tail. -

Late-Stage Modification: Finally, the methoxy group can be cleaved using

to reveal a phenol, which can be further alkylated, or utilized as a hydrogen bond donor in the protein binding pocket.

Caption: Chemoselective sequential cross-coupling exploiting the differential reactivity of C-I and C-Br bonds.

References

-

Sigma-Aldrich. "5-BROMO-2-FLUORO-1-IODO-3-METHOXYBENZENE". Available at: [Link]

Sources

Precision Synthesis Guide: 1-Iodo-3-methoxy-5-bromo-2-fluorobenzene

This guide outlines a high-precision synthetic strategy for 1-iodo-3-methoxy-5-bromo-2-fluorobenzene (also known as 5-bromo-2-fluoro-1-iodo-3-methoxybenzene). The protocol prioritizes regioselectivity and halogen compatibility, utilizing Directed Ortho Metalation (DoM) to install the iodine atom with pinpoint accuracy on the poly-halogenated core.

Executive Summary

-

Target Molecule: 1-iodo-3-methoxy-5-bromo-2-fluorobenzene

-

CAS Number: 2386783-58-8 (Analogous isomer reference)

-

Core Challenge: Installing an iodine atom adjacent to a fluorine atom in the presence of a reactive bromine substituent without causing lithium-halogen exchange (scrambling).

-

Selected Strategy: LDA-Mediated Directed Ortho Metalation (DoM) .

-

Primary Precursor: 5-Bromo-2-fluoroanisole (CAS 103291-07-2).

Retrosynthetic Analysis

The synthesis hinges on the orthogonal reactivity of the halogen substituents. The bromine atom (Ar-Br) is installed early (or present in the starting material), while the iodine atom (Ar-I) is introduced last via electrophilic quench of a lithiated intermediate.

Strategic Disconnection

The most logical disconnection is at the C1–I bond . The precursor, 5-bromo-2-fluoroanisole , possesses two directing groups (fluorine and methoxy).

-

Fluorine (F): A strong inductive withdrawing group, significantly acidifying the ortho proton (C3-H).

-

Methoxy (OMe): A coordination-based directing group.

Although both groups direct ortho, the position between the fluorine and the C4-H (Position 3) is thermodynamically and kinetically favored for lithiation due to the superior inductive effect of fluorine compared to methoxy.

Caption: Retrosynthetic pathway leveraging the high acidity of the C-H bond ortho to fluorine.

Precursor Availability & Synthesis

The immediate precursor is 5-bromo-2-fluoroanisole .

-

Commercial Status: Available from major suppliers (e.g., Fluorochem, Sigma-Aldrich, BLD Pharm).

-

In-House Synthesis: If commercial stock is unavailable, it can be synthesized from 2-fluoroanisole via bromination.

Detailed Synthetic Protocol

Stage 1: Directed Ortho Metalation (DoM)

Critical Control Point: The choice of base is non-negotiable. n-Butyllithium (n-BuLi) must NOT be used directly. n-BuLi will attack the bromine atom (Li/Br exchange) at C5 faster than it deprotonates C3, leading to the wrong product. You must use Lithium Diisopropylamide (LDA) or LiTMP , which act as non-nucleophilic bases to favor deprotonation.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 5-Bromo-2-fluoroanisole | 1.0 | Substrate | Dry, azeotroped with toluene if necessary. |

| LDA (Lithium Diisopropylamide) | 1.1 - 1.2 | Base | Prepared fresh or high-quality commercial solution. |

| Iodine ( | 1.5 | Electrophile | Dissolved in dry THF. |

| THF (Tetrahydrofuran) | Solvent | Solvent | Anhydrous, inhibitor-free. |

Step-by-Step Methodology

-

Base Preparation (if generating in situ):

-

Lithiation (The "DoM" Step):

-

Dissolve 5-bromo-2-fluoroanisole (1.0 equiv) in dry THF (approx. 0.5 M concentration).

-

Add the substrate solution dropwise to the LDA solution at -78°C over 15–20 minutes.

-

Observation: The solution may turn yellow/orange.

-

Stirring: Maintain at -78°C for 1 to 2 hours .

-

Mechanism:[5][6][7][8] The lithium coordinates to the fluorine and methoxy oxygen, but deprotonation occurs exclusively at C3 (ortho to F) due to the supreme acidifying effect of the fluorine atom.

-

-

Electrophilic Quench:

-

Prepare a solution of Iodine (

, 1.5 equiv) in dry THF. -

Add the iodine solution dropwise to the lithiated species at -78°C .

-

Color Change: The mixture will darken as iodine is added, then potentially lighten as it reacts.

-

Allow the reaction to warm slowly to room temperature over 2 hours.

-

-

Workup:

-

Purification:

-

Recrystallize from Hexanes/Ethanol OR purify via Flash Column Chromatography (Silica Gel, 0-5% EtOAc in Hexanes).

-

Expected Yield: 75-85%.

-

Mechanistic Visualization

The success of this reaction depends on the Kinetic Acidity of the C3 proton versus the Labile Nature of the C5-Bromine bond.

Caption: Mechanistic pathway highlighting the selectivity of LDA for deprotonation over halogen exchange.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield / Scrambling | Li/Br exchange occurred. | Ensure LDA is used, not n-BuLi. Keep temp strictly at -78°C . |

| Regioisomer Impurities | Lithiation at C4 or C6. | Unlikely with Fluorine present. If observed, switch base to LiTMP (more sterically demanding). |

| Incomplete Conversion | Moisture in THF. | Re-distill THF over Na/Benzophenone. Use fresh LDA. |

| Purple Product | Residual Iodine. | Wash thoroughly with Sodium Thiosulfate during workup. |

References

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative text on DoM regioselectivity rules: F > OMe).

-

Fluorochem Ltd. (2024). Product Sheet: 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (CAS 2386783-58-8). (Verifies existence and stability of the target core).

-

Coe, P. L., et al. (1995).[10] "The lithiation of fluorinated benzenes and its dependence on solvent and temperature." Journal of the Chemical Society, Perkin Transactions 1, 2729-2737.[10] (Foundational work on lithiation of fluoroarenes).[10]

- Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. (General principles of DoM).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 3. researchgate.net [researchgate.net]

- 4. 1-Bromo-3-fluoro-4-iodo-2-methyl-benzene synthesis - chemicalbook [chemicalbook.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid: Practical Synthesis of Racemic and Enantiomerically Defined 3-Fluoro-5-aminolevulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Chemo- and Regioselective Functionalization of Mixed-Halogenated Anisoles

Executive Summary

Mixed-halogenated anisoles (e.g., 2-bromo-4-chloroanisole) represent a privileged scaffold in drug discovery, offering orthogonal handles for sequential functionalization. However, their reactivity profile is non-trivial. The methoxy group (

This guide provides a mechanistic framework for navigating the reactivity landscape of these systems. It moves beyond standard textbook definitions to address the practical competition between Metal-Halogen Exchange (MHE) , Directed Ortho Metalation (DoM) , and Halogen Dance (HD) rearrangements.

Part 1: The Electronic & Steric Landscape

To design a synthesis involving mixed-halogenated anisoles, one must quantify the hierarchy of bond cleavage. The reactivity is governed by Bond Dissociation Energy (BDE) and the "Orthogonal Reactivity Scale."

The Reactivity Hierarchy

In mixed systems, the order of oxidative addition (Pd/Ni catalysis) or Lithium-Halogen exchange is strictly hierarchical.

Table 1: Reactivity Parameters of Halogenated Anisoles

| Bond Type | Approx.[1][2][3][4] BDE (kcal/mol) | Hammett | Primary Reactivity Mode | Kinetic Stability (Lithiation) |

| C–I | ~65 | +0.18 | Rapid Exchange / Ox. Add. | Low (Exchanges < -78°C) |

| C–Br | ~81 | +0.23 | Exchange / Ox. Add. | Moderate (Exchanges -78°C) |

| C–H (Ortho) | ~110 | N/A | DoM (Deprotonation) | High (Requires directing group) |

| C–Cl | ~96 | +0.23 | Slow Ox. Add. / Inert to Li | High (Stable < -40°C) |

| C–F | ~115 | +0.06 | Inert / | Very High (Inert to exchange) |

The "Methoxy Effect"

The

-

Coordination: It coordinates Li/Mg species, lowering the activation energy for deprotonation at the ortho position (C2/C6).

-

Donation: It increases electron density in the ring, making oxidative addition of C-Cl bonds difficult without specialized ligands, while C-I and C-Br remain reactive.

Part 2: Decision Logic & Mechanisms

The following decision tree illustrates the critical path for functionalizing a mixed-halogenated anisole.

Functionalization Decision Tree

Figure 1: Decision logic for selecting the primary functionalization vector based on halogen hierarchy.

The Halogen Dance (HD) Phenomenon

Scientific Insight: The "Halogen Dance" is a base-catalyzed isomerization that plagues anisole derivatives. It is thermodynamically driven.[2][5]

-

Mechanism: An initial lithiation (usually ortho to H or Br) is followed by the lithiated carbon attacking a halogen on a neighboring molecule.[5] The halogen "migrates" to the position of the anion to form a more stable lithiated species (often stabilizing the anion ortho to a sulfone or between two halogens).

-

Prevention: This is strictly temperature-dependent. MHE is faster than HD. To prevent the dance, reactions must be kept under kinetic control (typically

) and quenched immediately.

Part 3: Experimental Protocols

Protocol A: Chemoselective C-I Functionalization in the Presence of Bromine

Objective: Functionalize the C-I bond via Metal-Halogen Exchange without touching the C-Br bond or triggering a Halogen Dance.

Reagents:

-

Substrate: 2-bromo-4-iodoanisole (1.0 equiv)

-

Reagent:

(TurboGrignard) or -

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

System Prep: Flame-dry a 2-neck round-bottom flask under Argon. Charge with substrate and THF (

). -

Cryogenic Cooling: Cool the solution to

if using TurboGrignard, or-

Why? TurboGrignard is milder and allows higher temperatures without scrambling, but

is more aggressive and requires strict

-

-

Exchange: Add the organometallic reagent dropwise over 10 minutes.

-

Validation: Monitor by GC-MS (quench a

aliquot with

-

-

Electrophile Trapping: Add the electrophile (e.g., aldehyde, DMF) slowly.

-

Warm Up: Allow to warm to room temperature only after the electrophile has reacted for 30 minutes.

Protocol B: Site-Selective Suzuki-Miyaura Coupling (C-Br vs C-Cl)

Objective: Couple an aryl boronic acid at the C-Br position while leaving a C-Cl bond intact for subsequent steps.

Reagents:

-

Catalyst:

( -

Base:

( -

Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

-

Degassing: Sparge solvents with Argon for 20 minutes. Dissolved oxygen is the primary cause of homocoupling side products.

-

Catalyst Formation: Pre-stir

and SPhos in the solvent for 15 minutes.-

Why? SPhos is a bulky, electron-rich Buchwald ligand. It facilitates oxidative addition into the C-Br bond but is bulky enough to slow down insertion into the stronger, shorter C-Cl bond.

-

-

Reaction: Add substrate and boronic acid. Heat to

.-

Control: Do not exceed

.[2] At reflux (

-

-

Workup: Standard aqueous extraction.

Part 4: Case Study & Troubleshooting

Mechanism of Selectivity Failure (Graphviz)

The following diagram details the pathway of a "failed" reaction where Halogen Dance scrambles the regiochemistry.

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Scrambling of Regioisomers | Halogen Dance (Thermodynamic equilibration) | Lower temperature to |

| Loss of Methoxy Group | Demethylation via nucleophilic attack | Avoid strong Lewis acids (e.g., |

| No Reaction at C-Cl | Bond too strong for standard Pd-conditions | Switch to Ni-catalysis (e.g., |

| Homocoupling (Ar-Ar) | Oxygen in solvent or excessive catalyst | Sparge solvents thoroughly. Reduce catalyst loading. |

References

-

Mechanistic Insight into the Halogen Dance: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews. [Link]

-

Bond Dissociation Energies: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. [Link]

-

Site-Selective Cross-Coupling: Fairlamb, I. J. S. (2007). Palladium-Catalysed Cross-Coupling Reactions of Polyhalogenated Heteroarenes.[6][7][8] Chemical Society Reviews. [Link]

-

TurboGrignard Reagents: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.[2] [Link]

-

Anisole Directing Effects: Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. [Link]

Sources

- 1. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 2. imperial.ac.uk [imperial.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 6. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes | MDPI [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene in Medicinal Chemistry

Topic: 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene molecular weight and formula Content Type: Technical Whitepaper

Executive Summary

In the high-stakes landscape of modern drug discovery, the value of a building block is defined by its orthogonal reactivity . 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (CAS: 2386783-58-8) represents a premier class of "scaffold enablers." Unlike simple halo-arenes, this molecule offers three distinct handles—Iodine, Bromine, and Fluorine—arranged around a methoxy core. This specific substitution pattern allows medicinal chemists to execute programmed, sequential functionalizations, building complex heteroaromatic cores with precise regiocontrol. This guide analyzes the physicochemical profile, synthesis logic, and chemoselective application of this critical intermediate.

Physicochemical Profile

The following data establishes the molecular identity and key physical parameters required for stoichiometric calculations and analytical validation.

| Parameter | Data |

| IUPAC Name | 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene |

| Common Name | 1-Bromo-4-fluoro-5-iodo-3-methoxybenzene (Naming variation based on priority) |

| CAS Number | 2386783-58-8 |

| Molecular Formula | C₇H₅BrFIO |

| Molecular Weight | 330.92 g/mol |

| Exact Mass | 329.855 g/mol |

| SMILES | COC1=C(F)C(I)=CC(Br)=C1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, THF, DMSO; Insoluble in water |

Synthesis Strategy: The "Make"

Expertise Insight: A common pitfall in synthesizing this molecule is attempting direct electrophilic iodination of 4-bromo-2-fluoroanisole. Standard electrophilic aromatic substitution (EAS) is dominated by the methoxy group, directing iodine to the para or ortho position relative to itself (C4 or C6), rather than the desired position adjacent to the fluorine.

To achieve the specific 1-Iodo-2-Fluoro-3-Methoxy arrangement, a Directed Ortho Metalation (DoM) strategy is required. The fluorine atom serves as a potent ortho-directing group, acidifying the adjacent proton (C3) more effectively than the methoxy group.

Validated Synthesis Protocol

Precursor: 5-Bromo-2-fluoroanisole (Commercially available).

-

Lithiation (DoM):

-

Reagents: LDA (Lithium diisopropylamide), anhydrous THF.

-

Conditions: -78°C, inert atmosphere (N₂ or Ar).

-

Mechanism: The bulky base removes the proton at C3 (sandwiched between F and Br). This position is thermodynamically and kinetically favored due to the inductive electron-withdrawing effect of both halogens.

-

-

Quenching:

-

Reagent: Elemental Iodine (I₂) in THF.

-

Process: Add iodine solution slowly to the lithiated species at -78°C.

-

-

Workup:

Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM), leveraging Fluorine-directed acidity.

Application Workflow: The "Use"

The utility of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene lies in the Bond Dissociation Energy (BDE) hierarchy of its carbon-halogen bonds: C-I (weakest) < C-Br < C-F (strongest) . This allows for chemoselective cross-coupling without the need for protecting groups.

Chemoselective Coupling Protocol

Objective: Sequential assembly of a biaryl scaffold.

Step 1: Site-Selective Suzuki Coupling (C-I Bond)

The C-I bond undergoes oxidative addition with Pd(0) significantly faster than the C-Br bond.

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.

-

Base: Na₂CO₃ (Mild base).

-

Solvent: Toluene/Water (4:1) or DME.

-

Temperature: Room Temperature to 40°C .

-

Outcome: Coupling occurs exclusively at the 1-position , leaving the 5-Bromo and 2-Fluoro handles intact.

Step 2: Subsequent Coupling (C-Br Bond)

Once the first aryl group is installed, the C-Br bond can be activated under more forcing conditions.

-

Catalyst: Pd(OAc)₂/SPhos or XPhos Pd G2 (for sterically hindered substrates).

-

Base: K₃PO₄ (Stronger base).

-

Temperature: 80°C - 100°C .

-

Outcome: Formation of a terphenyl or complex heteroaryl core.

Caption: Figure 2. Chemoselective workflow exploiting the reactivity gap between Aryl-Iodide and Aryl-Bromide bonds.

Safety & Handling

As a polyhalogenated aromatic compound, standard safety protocols for alkylating agents and irritants apply.

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2-8°C under an inert atmosphere (Argon). The C-I bond is light-sensitive; protect from light to prevent homolytic cleavage and degradation.

-

Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

-

Fluorochem Product Data . 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (CAS 2386783-58-8). Fluorochem Ltd. Link

-

BLD Pharmatech . Safety Data Sheet: 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene. BLD Pharm.[3] Link

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for chemoselective coupling). Link

Sources

Methodological & Application

Application Notes & Protocols: Sequential Cross-Coupling for the Versatile Functionalization of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene

Introduction & Strategic Overview

1.1 Significance of Polysubstituted Benzene Scaffolds in Medicinal Chemistry

Polysubstituted aromatic rings are privileged scaffolds in modern drug discovery and materials science. The precise arrangement of diverse functional groups on a central benzene core allows for the fine-tuning of steric and electronic properties, which are critical for optimizing molecular interactions with biological targets, enhancing pharmacokinetic profiles, and developing novel materials with tailored characteristics. The ability to introduce multiple, distinct substituents in a controlled manner is therefore a paramount objective in synthetic chemistry.

1.2 The Synthetic Utility of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene

5-Bromo-2-fluoro-1-iodo-3-methoxybenzene is a highly valuable and versatile building block for the synthesis of complex, polysubstituted aromatic compounds.[1][2][3] Its structure is strategically designed for sequential, site-selective functionalization. It features three key elements:

-

Two distinct halogen atoms (Iodo and Bromo): These serve as handles for a variety of palladium-catalyzed cross-coupling reactions.

-

Differential Reactivity: The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-bromine (C-Br) bond, providing the basis for chemoselective synthesis.[4][5]

-

Modulating Substituents (Fluoro and Methoxy): The electron-withdrawing fluoro group and the electron-donating methoxy group influence the reactivity of the aromatic ring and can be used to modulate the properties of the final products.

1.3 Rationale for Sequential Cross-Coupling: Exploiting Halogen Reactivity

Sequential cross-coupling is a powerful strategy that leverages the inherent reactivity differences between various functional groups on a single molecule. In the case of 5-bromo-2-fluoro-1-iodo-3-methoxybenzene, the goal is to perform a cross-coupling reaction selectively at the more reactive C-I bond, leaving the C-Br bond untouched.[4] The resulting product, now containing a new functional group and a bromine atom, can then be subjected to a second, different cross-coupling reaction at the C-Br position. This one-pot or stepwise approach enables the controlled and predictable installation of two different substituents, avoiding the formation of statistical mixtures of products.

1.4 Workflow Overview Diagram

The general strategy for the sequential functionalization of 5-bromo-2-fluoro-1-iodo-3-methoxybenzene is depicted below. The first coupling reaction (e.g., Sonogashira, Suzuki) is performed under conditions that favor the activation of the C-I bond. The second coupling (e.g., Suzuki, Buchwald-Hartwig) is then carried out to functionalize the remaining C-Br bond.

Caption: General workflow for sequential cross-coupling.

Core Principles: Chemoselectivity in Palladium-Catalyzed Cross-Coupling

2.1 Reactivity Hierarchy: C-I vs. C-Br Bond Activation

The success of this sequential strategy hinges on the well-established reactivity hierarchy of aryl halides in palladium-catalyzed cross-coupling reactions. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst.[6][7] The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy (BDE). The C-I bond is weaker than the C-Br bond, which in turn is weaker than the C-Cl bond.[4]

Reactivity Order: Ar-I > Ar-Br > Ar-Cl

This difference in reactivity allows for the chemoselective activation of the C-I bond in the presence of a C-Br bond under carefully controlled conditions.[4][5] By using mild reaction temperatures and appropriate catalyst systems, the oxidative addition can be made to occur exclusively at the iodo-substituted position.

2.2 Role of Ligands and Catalysts in Modulating Selectivity

The choice of palladium catalyst and, more importantly, the phosphine ligand, is crucial for controlling selectivity and achieving high yields.[8][9]

-

Steric Bulk: Bulky ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphines (e.g., SPhos, XPhos), can promote the formation of the catalytically active monoligated Pd(0) species, which can influence the rate and selectivity of oxidative addition.[8][10]

-

Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition for less reactive aryl halides like bromides and chlorides.[7] For selective reactions, a less electron-rich ligand may be preferable in the first step to widen the reactivity gap between the C-I and C-Br bonds.

2.3 Impact of Fluoro and Methoxy Substituents on Reactivity

The electronic nature of the substituents on the aromatic ring also plays a role. The 2-fluoro group is strongly electron-withdrawing, while the 3-methoxy group is electron-donating. These substituents can influence the electron density of the aromatic ring and the stability of the oxidative addition intermediates, but the dominant factor for selectivity remains the inherent difference in C-I and C-Br bond reactivity.

Protocol I: Sequential Sonogashira/Suzuki Coupling

3.1 Strategic Approach

This protocol demonstrates the synthesis of a disubstituted product by first performing a Sonogashira coupling at the C-I position, followed by a Suzuki coupling at the C-Br position. The Sonogashira reaction is an excellent choice for the first step as it can often be performed under very mild, copper-free conditions that are highly selective for aryl iodides.[11][12]

3.2 Step 1: Chemoselective Sonogashira Coupling at the C-I Position

This step couples a terminal alkyne with the aryl iodide selectively.

3.2.1 Detailed Experimental Protocol

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.03 equiv).

-

Add degassed solvent, such as THF or DMF (approx. 0.1 M solution).

-

Add the terminal alkyne (1.1 equiv) via syringe.

-

Add a degassed amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equiv).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 5-bromo-1-alkynyl intermediate.

3.2.2 Mechanistic Considerations & Key Parameters Table

The key to selectivity is performing the reaction at room temperature, which provides sufficient energy to cleave the C-I bond but not the more robust C-Br bond.[4] While traditional Sonogashira reactions use a copper co-catalyst, modern copper-free conditions can also be employed to minimize homocoupling of the alkyne (Glaser coupling).[12]

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ | A common, effective catalyst for Sonogashira couplings. |

| Co-catalyst | CuI (optional) | Facilitates the formation of a copper acetylide intermediate, but can be omitted.[11] |

| Solvent | THF or DMF | Common solvents for cross-coupling reactions. |

| Base | TEA or DIPEA | Acts as a scavenger for the HI byproduct. |

| Temperature | Room Temp. | Crucial for ensuring high selectivity for C-I over C-Br activation.[4] |

3.3 Step 2: Suzuki Coupling at the C-Br Position

This step introduces an aryl or vinyl group via coupling with a boronic acid or ester.

3.3.1 Detailed Experimental Protocol

-

To a dry Schlenk flask under an inert atmosphere, add the 5-bromo-1-alkynyl intermediate from Step 1 (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).

-

Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.03 equiv).

-

Add a mixture of degassed solvents, such as 1,4-dioxane and water (e.g., 4:1 ratio).

-

Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

3.3.2 Mechanistic Considerations & Key Parameters Table

The C-Br bond is less reactive and generally requires more forcing conditions (higher temperature, stronger base, or more active catalyst) to undergo oxidative addition compared to the C-I bond.[7][13] The choice of a catalyst like Pd(dppf)Cl₂ is well-suited for the activation of aryl bromides.[14]

| Parameter | Condition | Rationale |

| Catalyst | Pd(dppf)Cl₂ | A robust catalyst, highly effective for Suzuki couplings of aryl bromides. |

| Boron Source | Arylboronic Acid | Readily available and stable coupling partners. |

| Solvent | Dioxane/Water | A common solvent system that facilitates both organic and inorganic reagent solubility. |

| Base | K₂CO₃ or Cs₂CO₃ | Essential for the transmetalation step of the Suzuki catalytic cycle.[15] |

| Temperature | 80-100 °C | Higher temperature is required to activate the less reactive C-Br bond. |

3.4 Protocol I Workflow Diagram

Caption: Workflow for sequential Sonogashira/Suzuki coupling.

Protocol II: Sequential Suzuki/Buchwald-Hartwig Amination

4.1 Strategic Approach

This protocol illustrates an alternative synthetic route, starting with a Suzuki coupling at the C-I position, followed by a Buchwald-Hartwig amination at the C-Br site. This sequence is particularly useful for synthesizing complex biaryl amines.

4.2 Step 1: Chemoselective Suzuki Coupling at the C-I Position

4.2.1 Detailed Experimental Protocol

-

To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (1.0 equiv), the desired arylboronic acid (1.1 equiv), and a mild base such as K₃PO₄ or Na₂CO₃ (2.0 equiv).

-

Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 equiv).

-

Add a degassed solvent system, such as DME or Toluene/Water.

-

Stir the reaction mixture at a moderately elevated temperature, e.g., 50-60 °C. Carefully monitor the reaction by TLC or LC-MS to ensure selectivity and prevent reaction at the C-Br bond.

-

Upon selective consumption of the starting material, cool the reaction and work up as described in Protocol I, Step 2.

-

Purify the crude product by column chromatography to yield the 5-bromo-1-aryl intermediate.

4.2.2 Mechanistic Considerations & Key Parameters Table

To achieve selectivity, milder conditions are used compared to a standard Suzuki reaction for an aryl bromide. A lower temperature and a carefully chosen catalyst/base system are key to reacting the C-I bond while leaving the C-Br bond intact.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ | Effective for aryl iodides under mild conditions. |

| Base | K₃PO₄ or Na₂CO₃ | A milder base can help improve selectivity. |

| Solvent | DME or Toluene/H₂O | Standard solvents for Suzuki couplings. |

| Temperature | 50-60 °C | Elevated but controlled temperature to favor C-I activation without significant C-Br reaction. |

4.3 Step 2: Buchwald-Hartwig Amination at the C-Br Position

This step forms a C-N bond by coupling the aryl bromide intermediate with an amine.

4.3.1 Detailed Experimental Protocol

-

To a dry Schlenk flask under an inert atmosphere, add the 5-bromo-1-aryl intermediate (1.0 equiv), the desired primary or secondary amine (1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv).

-

Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and a specialized phosphine ligand (e.g., XPhos or RuPhos, 0.05 equiv).

-

Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

-

Heat the reaction mixture to 90-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

4.3.2 Mechanistic Considerations & Key Parameters Table

Buchwald-Hartwig amination of aryl bromides typically requires a strong base and a specialized, bulky, electron-rich phosphine ligand to facilitate the catalytic cycle.[16][17] These conditions are sufficiently harsh to activate the C-Br bond effectively.

| Parameter | Condition | Rationale |

| Catalyst System | Pd₂(dba)₃ + Ligand | A common precatalyst/ligand system. The choice of ligand is critical for success.[18] |

| Ligand | XPhos, RuPhos, etc. | Bulky, electron-rich biaryl phosphine ligands are state-of-the-art for this transformation. |

| Base | NaOtBu or LiHMDS | A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile.[16] |

| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are necessary. |

| Temperature | 90-110 °C | Required for efficient coupling of the aryl bromide. |

4.4 Protocol II Workflow Diagram

Caption: Workflow for sequential Suzuki/Buchwald-Hartwig amination.

Troubleshooting & Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Lack of Selectivity in Step 1 (Reaction at both C-I and C-Br) | Reaction temperature is too high; Catalyst is too active; Reaction time is too long. | Decrease the reaction temperature. Screen less active catalysts or ligands. Monitor the reaction closely and stop it as soon as the starting material is consumed. |

| Low Yield in Step 1 | Incomplete reaction; Catalyst deactivation. | Gradually increase the temperature if the reaction is clean but slow. Use a more robust catalyst or a higher catalyst loading. Ensure all reagents and solvents are properly degassed. |

| Low Yield in Step 2 | Inactive catalyst; Insufficiently strong base; Poor quality reagents. | Screen different palladium/ligand combinations. Ensure the base is fresh and handled under inert conditions. Use freshly distilled/purified solvents and high-purity reagents. |

| Homocoupling Side Products | (Suzuki) Protodeboronation of boronic acid; (Sonogashira) Glaser coupling of alkyne. | Ensure inert atmosphere to exclude oxygen. Use a copper-free Sonogashira protocol. Use a modest excess (1.1-1.2 equiv) of the coupling partner. |

Conclusion

5-Bromo-2-fluoro-1-iodo-3-methoxybenzene serves as an exemplary substrate for demonstrating the power and precision of sequential cross-coupling chemistry. By carefully selecting reaction conditions—particularly temperature, catalyst, and ligands—chemists can exploit the intrinsic reactivity difference between the C-I and C-Br bonds to selectively install two different functional groups in a controlled, stepwise manner. The protocols outlined here for Sonogashira/Suzuki and Suzuki/Buchwald-Hartwig sequences provide robust starting points for the synthesis of a wide array of complex, highly functionalized aromatic molecules for applications in pharmaceutical and materials research.

References

-

Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Journal of Organometallic Chemistry, 576(1-2), 254-278. URL: [Link]

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society, 127(13), 4685-4696. URL: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. URL: [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. URL: [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. URL: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL: [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL: [Link]

-

Sambiagio, C., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3525-3550. URL: [Link]

-

Schoenebeck, F., & Hartwig, J. F. (2010). The Difference a Single P-Aryl Substituent Makes: A Practical, Highly Active, and General Catalyst for C–N Cross-Couplings. Journal of the American Chemical Society, 132(33), 11623-11632. URL: [Link]

-

Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. URL: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 7, 2026, from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - 5-bromo-2-fluoro-1-iodo-3-methoxybenzene (C7H5BrFIO) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. Yoneda Labs [yonedalabs.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. dspace.mit.edu [dspace.mit.edu]

Application Note: Chemoselective Buchwald-Hartwig Amination of Iodo-Bromo-Anisoles

Executive Summary

This Application Note details the chemoselective functionalization of 4-bromo-2-iodoanisole (and structurally related dihaloarenes) via Buchwald-Hartwig amination. The core challenge in this transformation is distinguishing between two electrophilic sites: the C–I bond (C2, ortho to OMe) and the C–Br bond (C4, para to OMe) .

While the C–I bond is inherently more reactive toward oxidative addition, the steric hindrance introduced by the ortho-methoxy group can invert selectivity if the catalyst system is not rigorously optimized. This guide provides two validated protocols:

-

Protocol A: Kinetic Control (Selective Amination of C–I).

-

Protocol B: Sequential One-Pot Bis-Amination (C–I followed by C–Br).

Mechanistic Grounding & Critical Variables

The Selectivity Hierarchy

In Palladium-catalyzed cross-coupling, the rate-determining step for aryl halides is typically Oxidative Addition (OA) . The relative rates of OA follow the bond dissociation energies:

For 4-bromo-2-iodoanisole , two competing factors dictate regioselectivity:

-

Electronic/Leaving Group Effect: Favors C–I (Weakest bond).

-

Steric Effect: Favors C–Br (The C–I position is ortho-substituted, hindering Pd coordination).

The Solution: To maintain C–I selectivity, we must use a ligand that is active enough to insert into the C–I bond at low temperatures (where C–Br insertion is kinetically silent) but flexible enough to accommodate the ortho-methoxy steric clash.

Ligand Selection Strategy

-

For C–I Selectivity: Xantphos or DPEphos .[1] These bis-phosphine ligands possess a wide bite angle (~108° for Xantphos) which facilitates Reductive Elimination but, crucially, they form stable, less electron-rich Pd centers compared to bulky biaryl phosphines, enhancing the differentiation between I and Br based on bond strength.

-

For C–Br Reactivity (or "Over-reaction"): RuPhos or BrettPhos . These bulky Buchwald ligands are designed to overcome steric hindrance and will rapidly couple the C–Br bond, often leading to mixtures if used in the first step without strict temperature control.

Mechanistic Pathway Diagram

Figure 1: Competitive oxidative addition pathways. Kinetic control at lower temperatures favors the C–I bond despite steric hindrance.

Experimental Protocols

Protocol A: Chemoselective Amination of the C–I Bond

Objective: Couple a primary or secondary amine at the 2-position (Iodo), leaving the 4-bromo handle intact.

Reagents:

-

Substrate: 4-Bromo-2-iodoanisole (1.0 equiv)

-

Amine: 1.2 equiv (e.g., Morpholine, Aniline, or alkyl amines)

-

Catalyst Source: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%)

-

Ligand: Xantphos (4-6 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) — Preferred over NaOtBu to minimize dehalogenation.

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere):

-

In a glovebox or under active Argon flow, charge an oven-dried reaction vial with Pd(OAc)₂ (2.2 mg, 0.01 mmol) and Xantphos (5.8 mg, 0.01 mmol).

-

Add 1.0 mL of anhydrous 1,4-Dioxane. Stir at RT for 5 minutes to pre-form the active catalyst species (solution turns from orange to pale yellow/brown).

-

-

Substrate Addition:

-

Add 4-Bromo-2-iodoanisole (313 mg, 1.0 mmol), the Amine (1.2 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

-

Note: If the amine is a liquid, add it last via syringe.

-

-

Reaction:

-

Seal the vial with a crimp cap (PTFE septum).

-

Heat to 45–60°C . Do not exceed 65°C.

-

Stir vigorously (800 rpm) for 4–12 hours.

-

-

Monitoring (HPLC/UPLC):

-

Monitor the disappearance of the starting material (Rt_SM) and the formation of the mono-aminated product (Rt_P1).

-

Checkpoint: If >5% of the bis-aminated product (reaction at Br) is observed, lower temperature to 40°C.

-

-

Workup:

Data Summary: Expected Selectivity

| Variable | Condition | Selectivity (I : Br) | Yield (Isolated) |

| Ligand | Xantphos | > 95 : 1 | 82-94% |

| Ligand | BINAP | ~ 90 : 10 | 75-85% |

| Ligand | RuPhos | ~ 60 : 40 | Mixture |

| Temp | 100°C | < 50 : 50 | Complex Mix |

Protocol B: Sequential One-Pot Bis-Amination

Objective: Install Amine A at the Iodo position and Amine B at the Bromo position in a single pot.

Workflow Diagram:

Modifications for Step 2: After the consumption of the starting material (Step 1):

-

Open the vial under positive Argon pressure.

-

Add Amine B (1.5 equiv).

-

Add NaOtBu (2.0 equiv) to facilitate the more difficult C–Br activation.

-

Optional but Recommended: Add a "booster shot" of catalyst: Pd-RuPhos-G4 precatalyst (1 mol%). While Xantphos can couple bromides at high temps, RuPhos is far superior for electron-rich, hindered bromides.

-

Heat to 100°C for 6–12 hours.

Troubleshooting & Quality Control

Dehalogenation (Hydrodehalogenation)

-

Symptom: Observation of 3-bromoanisole or 3-iodoanisole (loss of one halogen without amination).

-

Cause:

-hydride elimination from the amine or solvent, often promoted by high temperatures or protic solvents. -

Fix: Ensure solvents are anhydrous.[2] Switch from secondary amines to primary amines if possible to reduce steric crowding (which slows RE and promotes side reactions). Use Cs₂CO₃ instead of NaOtBu.

"Stalled" Reaction

-

Symptom: Reaction stops at 60% conversion.

-

Cause: Catalyst poisoning by iodide ions. The released I⁻ can form stable bridging dimers with Pd, deactivating the catalyst (The "Iodide Effect").

-

Fix: Add AgOTf (silver triflate) or use a solvent where NaI/CsI precipitates out (Toluene is better than DMF for this).

References

-

Surry, D. S., & Buchwald, S. L. (2011).[5] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[5]

-

[Link]

-

-

Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217-7218.

- BenchChem Application Note. (2025).

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][6][7][8][9] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969-5970.

-

Fors, B. P., & Buchwald, S. L. (2008).[10] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[4][10] Journal of the American Chemical Society, 130(41), 13552-13554.

Sources

- 1. reddit.com [reddit.com]

- 2. benchchem.com [benchchem.com]

- 3. hammer.purdue.edu [hammer.purdue.edu]

- 4. scispace.com [scispace.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]

Orthogonal functionalization of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene

Application Note: Orthogonal Functionalization of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene

Introduction

This Application Note details the chemoselective (orthogonal) functionalization of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (CAS: 2386783-58-8). This scaffold represents a "privileged structure" in medicinal chemistry due to its dense array of chemically distinct handles. The presence of three different halogens (I, Br, F) and an electron-donating methoxy group allows for the sequential construction of polysubstituted arenes without the need for protecting groups.

Structural Analysis & Reactivity Profile

The core strategy relies on the distinct Bond Dissociation Energies (BDE) and electronic environments of the substituents.

| Position | Substituent | Electronic Character | Reactivity Mode | Priority |

| C-1 | Iodine | Weakest C-X bond | Metal-Halogen Exchange (Low Temp), Pd-Coupling (RT) | 1st |

| C-5 | Bromine | Moderate C-X bond | Pd-Coupling (Elevated Temp), Li-Halogen Exchange | 2nd |

| C-2 | Fluorine | Strong C-F bond | SNAr (requires activation), Directed ortho-Metalation | 3rd |

| C-3 | Methoxy | Electron-Donating (EDG) | Directing Group (DoM), Demethylation target | Variable |

Strategic Logic:

-

C-1 (Iodine): Must be engaged first. The C-I bond is the most labile. Attempts to functionalize C-5 (Br) first will invariably result in mixtures or C-1 reaction.

-

C-5 (Bromine): Engaged second. Once C-1 is converted to a carbon-framework (or stable functional group), the C-Br bond becomes the most reactive site for Pd-catalyzed cross-coupling.

-

C-2 (Fluorine): Engaged last. The C-F bond is generally inert to standard Pd(0) cycles. However, it becomes susceptible to Nucleophilic Aromatic Substitution (SNAr) if electron-withdrawing groups (EWGs) are installed at C-1 or C-5 during previous steps.

Strategic Reaction Map

The following flowchart visualizes the orthogonal pathways available for this scaffold.

Caption: Orthogonal workflow showing chemoselective engagement of Iodine (Blue/Green), Bromine (Yellow), and Fluorine (Red).

Detailed Protocols

Protocol A: Selective C-1 Functionalization via Turbo-Grignard

Objective: Selective conversion of the C-I bond to a nucleophile without disturbing the C-Br bond. Mechanism: Iodine-Magnesium exchange is kinetically faster than Bromine-Magnesium exchange. The use of Knochel's Turbo Grignard (i-PrMgCl[1]·LiCl) breaks aggregates, allowing the reaction to proceed at lower temperatures where the C-Br bond is stable.

Reagents:

-

Substrate: 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (1.0 equiv)

-

Reagent: i-PrMgCl[1]·LiCl (1.3 M in THF, 1.1 equiv)

-

Solvent: Anhydrous THF

-

Electrophile: Aldehyde, Ketone, or Acid Chloride (1.2 equiv)

Step-by-Step:

-

Setup: Flame-dry a 25 mL Schlenk flask and cool to room temperature under Argon flow.

-

Dissolution: Add the substrate (1.0 mmol) and anhydrous THF (5 mL).

-

Exchange: Cool the solution to -40 °C (Acetonitrile/Dry Ice bath). Critical: Do not use -78 °C as the exchange may be sluggish; do not exceed -20 °C to prevent Br-exchange scrambling.

-

Addition: Dropwise add i-PrMgCl[2]·LiCl (1.1 mmol) over 5 minutes.

-

Incubation: Stir at -40 °C for 30 minutes.

-

QC Check: Aliquot 0.1 mL into MeOH. Analyze by GC-MS. Disappearance of Starting Material and appearance of Des-Iodo product (retention of Br) confirms the magnesiated species.

-

-

Quench: Add the Electrophile (1.2 mmol) dissolved in THF. Allow to warm to 0 °C over 1 hour.

-

Workup: Quench with sat. NH4Cl. Extract with EtOAc.

Why this works: The bond dissociation energy of C-I (65 kcal/mol) vs C-Br (81 kcal/mol) allows kinetic separation. The LiCl additive increases the nucleophilicity of the organomagnesium species, ensuring the exchange completes before the system warms enough to activate the bromine.

Protocol B: Chemoselective C-1 Suzuki-Miyaura Coupling

Objective: Install a carbon framework at C-1 leaving C-5 available for later steps. Mechanism: Oxidative addition of Pd(0) into C-I is significantly faster than C-Br. By controlling temperature and catalyst loading, high selectivity is achieved.

Reagents:

-

Catalyst: Pd(PPh3)4 (3 mol%) or Pd(dppf)Cl2 (for steric bulk).

-

Base: Na2CO3 (2.0 M aq, 2.0 equiv).

-

Solvent: DME/Water (4:1) or Toluene/EtOH/Water.

-

Boronic Acid: R-B(OH)2 (1.05 equiv).

Step-by-Step:

-

Degassing: Sparge solvents with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst death.

-

Assembly: In a reaction vial, combine Substrate (1.0 equiv), Boronic Acid (1.05 equiv), and Base. Add solvent.[2][3]

-

Catalyst Addition: Add Pd catalyst last.

-

Reaction: Stir at Room Temperature (20–25 °C) for 4–12 hours.

-

Note: Do NOT heat. Heating >40 °C will initiate oxidative addition at the C-Br bond, leading to oligomers.

-

-

Monitoring: Monitor by TLC/LC-MS. The C-I bond is highly reactive; if conversion is slow, increase catalyst to 5 mol% rather than increasing temperature.

Protocol C: C-5 Functionalization (Post-C1)

Objective: Functionalize the Bromine position.[1][2][3] Context: This step is performed after Protocol A or B. The C-1 position is now occupied by a stable group (R).

Reagents:

-

Catalyst: Pd2(dba)3 (1 mol%) + XPhos (2 mol%) OR Pd(Amphos)Cl2.

-

Base: K3PO4 (3.0 equiv).

-

Solvent: 1,4-Dioxane.

-

Partner: Boronic Acid (Suzuki) or Amine (Buchwald-Hartwig).

Step-by-Step:

-

Assembly: Combine C1-substituted intermediate (1.0 equiv) with the coupling partner (1.2 equiv).

-

Conditions: Heat to 80–100 °C .

-

Logic: With the Iodine gone, the Bromine is now the most reactive site. The Fluorine remains inert under these standard Pd-conditions.

Protocol D: C-2 Functionalization via SNAr

Objective: Displace the Fluorine with a nucleophile. Context: This is the most difficult step. The methoxy group (EDG) deactivates the ring. However, if the groups installed at C-1 or C-5 are Electron Withdrawing (e.g., -CN, -COR, -Pyridine), SNAr proceeds smoothly.

Scenario 1: Activated Ring (EWG present at C1/C5)

-

Nucleophile: Morpholine, Primary Amines, Thiophenols.

-

Conditions: DMSO, K2CO3, 80 °C.

-

Outcome: Clean displacement of Fluorine.

Scenario 2: Unactivated Ring (Alkyl/Aryl at C1/C5)

-

Method: Cation Radical Accelerated SNAr (Photoredox) .

-

Catalyst: 2 (1 mol%).

-

Reagents: Nucleophile (Amine), Blue LED light, DMSO.

-

Mechanism: The excited photocatalyst oxidizes the electron-rich arene to a radical cation, significantly lowering the barrier for nucleophilic attack at the C-F bond.

Summary of Selectivity Data

| Reaction Step | Target Bond | Key Parameter for Selectivity | Typical Yield | Major Side Product (Avoidance) |

| Step 1 | C-I | Temp < 0°C (Mg exchange) or RT (Pd coupling) | 85-95% | C-Br functionalization (Avoid by keeping T low) |

| Step 2 | C-Br | Temp > 60°C | 80-90% | C-F activation (Rare, only with specialized ligands) |

| Step 3 | C-F | Nucleophilicity / EWG presence | 60-85% | Demethylation of C-3 (Avoid strong Lewis Acids) |

References

-

Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008.

-

Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

-

Nicewicz, D. A., et al. "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." J. Am. Chem. Soc., 2018.

-

Littke, A. F., Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angew.[3] Chem. Int. Ed., 2002.[3] (Establishes reactivity order I > Br > Cl).

Disclaimer: These protocols involve the use of hazardous chemicals, including organolithiums and palladium catalysts. All experiments should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Advanced C–H Activation Strategies for the 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene Scaffold

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

The polyhalogenated anisole derivative 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (CAS: 2386783-58-8) is a highly functionalized, tetra-substituted arene that serves as a versatile building block in drug discovery. The presence of three distinct halogens (-I, -Br, -F) and a methoxy group (-OMe) leaves only two available C–H bonds at the C4 and C6 positions.

The primary synthetic challenge with this scaffold is chemoselectivity. Traditional palladium- or nickel-catalyzed cross-coupling conditions will prematurely and indiscriminately activate the highly reactive C–I or C–Br bonds [[1]]([Link]). To functionalize the remaining C–H bonds while preserving the halogen handles for downstream late-stage functionalization, orthogonal C–H activation strategies are required. This guide details two robust, self-validating protocols: Steric-controlled Iridium-Catalyzed C–H Borylation and Directed ortho-Metalation (DoM) using the Knochel-Hauser Base .

Scaffold Analysis & Mechanistic Rationale

Structural Topology

To understand the causality behind the experimental choices, we must map the steric and electronic environment of the scaffold:

-

C1 (Iodo): Highly reactive to oxidative addition; massive steric bulk (van der Waals radius 1.98 Å).

-

C2 (Fluoro): Strong inductive (-I) effect; non-coordinating but acidifies adjacent protons.

-

C3 (Methoxy): Strong Directing Metalation Group (DMG); sterically demanding but conformationally flexible.

-

C4 (C–H): Flanked by -OMe and -Br.

-

C5 (Bromo): Reactive to Pd/Ni; moderate steric bulk (1.85 Å).

-

C6 (C–H): Flanked by -Br and -I.

Causality of Site-Selectivity

Why Ir-Borylation targets C4: Iridium-catalyzed borylation operates via a sterically governed mechanism . The C6 position is wedged between the massive Iodine and Bromine atoms, creating severe steric clash. Conversely, the C4 position is flanked by Bromine and Methoxy. Because the -CH₃ of the methoxy group can rotate towards the small Fluorine atom at C2, the effective steric bulk of -OMe at C4 is reduced to merely the oxygen atom. Thus, the bulky Ir(III) tris(boryl) active species overwhelmingly favors oxidative addition at C4, selectively occurring at the C-H bond without inserting into the C-X bonds [[2]]([Link]).

Why DoM targets C4: For Directed ortho-Metalation, the -OMe group acts as a powerful coordinating DMG. The Knochel-Hauser base (TMPMgCl·LiCl) coordinates to the oxygen lone pairs, delivering the basic TMP anion directly to the C4 proton. The C6 proton lacks a strong coordinating DMG, making C4 the kinetic product of deprotonation. Furthermore, TMPMgCl·LiCl provides high kinetic basicity without nucleophilicity, preventing unwanted side reactions like halogen-metal exchange at the C-I bond []([Link]) .

Strategy 1: Regioselective Iridium-Catalyzed C–H Borylation

Reaction Principle

This strategy utilizes [Ir(OMe)(cod)]2 and dtbpy to form a sterically sensitive Ir(III) tris(boryl) complex. The mild operating temperature (80 °C) and the electronic saturation of the Ir(III) intermediate prevent oxidative addition into the weak C–I bond, yielding a highly valuable C4-boronic ester.

Figure 1: Mechanism of steric-controlled Iridium-catalyzed C-H borylation favoring the C4 position.

Step-by-Step Protocol

-

Catalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with [Ir(OMe)(cod)]2 (1.5 mol%) and dtbpy (3.0 mol%).

-

Solvent Addition: Add 2.0 mL of anhydrous hexane (or THF for better solubility). Stir at room temperature for 10 minutes until the solution turns deep red, indicating the formation of the active catalyst.

-

Reagent Loading: Add bis(pinacolato)diboron (B₂pin₂, 1.1 equiv) and 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (1.0 equiv, 1.0 mmol).

-

Reaction Execution: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat in an oil bath at 80 °C for 12–16 hours.

-

Validation & Workup: Monitor the reaction via GC-MS. The C–I bond should remain fully intact. Once the starting material is consumed, cool to room temperature, filter the mixture through a short pad of silica gel (eluting with EtOAc), and concentrate under reduced pressure.

Strategy 2: Directed ortho-Metalation (DoM) via Knochel-Hauser Base

Reaction Principle

Standard alkyllithiums (e.g., n-BuLi) will trigger rapid and destructive halogen-metal exchange at the C–I bond. By employing the Knochel-Hauser base (TMPMgCl·LiCl), the protocol leverages the synergistic directing effects of the -OMe and -F groups to achieve kinetic deprotonation at C4 while leaving the halogens untouched.

Figure 2: Workflow for Directed ortho-Metalation (DoM) using the Knochel-Hauser base.

Step-by-Step Protocol

-

Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (1.0 equiv, 2.0 mmol) in anhydrous THF to create a 0.5 M solution.

-

Cooling: Submerge the flask in a dry ice/ethylene glycol bath and cool the internal temperature to -20 °C.

-

Deprotonation: Dropwise add TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF/toluene) over 15 minutes. Maintain the internal temperature below -15 °C to suppress benzyne formation or halogen scrambling.

-

Self-Validation Step: Stir at -20 °C for 2 hours. Validation: Quench a 0.1 mL aliquot with D₂O and analyze via GC-MS. A mass shift of +1 Da confirms complete metalation at C4.

-

Electrophilic Quench: Once metalation is confirmed, add anhydrous DMF (3.0 equiv) dropwise to formylate the C4 position.

-

Workup: Allow the reaction to warm to 0 °C over 1 hour. Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry the combined organic layers over Na₂SO₄, and purify the resulting aldehyde via flash chromatography.

Quantitative Data Summary

| Parameter | Strategy 1: Ir-Catalyzed Borylation | Strategy 2: DoM (Knochel-Hauser) |

| Primary Site of Activation | C4 | C4 |